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Compound Name: 4-Amino-2-methylpyridine

Cat. No.: B029970 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Amino-2-methylpyridine (also known as 2-Amino-4-methylpyridine), a crucial building block in

pharmaceutical and chemical synthesis. The data presented herein, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers

researchers, scientists, and drug development professionals a foundational resource for the

identification, characterization, and quality control of this compound.

Summary of Spectroscopic Data
The following tables summarize the quantitative spectroscopic data obtained for 4-Amino-2-
methylpyridine. These values are essential for structural elucidation and confirmation.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

7.81 d 5.2 H-6

6.37 d 5.2 H-5

6.20 s - H-3

4.68 br s - -NH₂

2.16 s - -CH₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

158.8 C-2

148.9 C-4

147.8 C-6

112.7 C-5

108.5 C-3

20.9 -CH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Description of Vibration

3440 N-H stretching (asymmetric)

3300 N-H stretching (symmetric)

1620 N-H scissoring

1580, 1490 C=C and C=N stretching (aromatic ring)

1300 C-N stretching

830 C-H out-of-plane bending

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

108 100 [M]⁺ (Molecular Ion)

107 3.2 [M-H]⁺

93 3.3 [M-CH₃]⁺

80 60.0 [M-HCN-H]⁺

53 11.5

Ionization Method: Electron Impact (EI)

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for

organic compounds. The following provides a detailed methodology for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Amino-2-methylpyridine was prepared by dissolving approximately 10-20 mg

of the solid sample in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was

then transferred to a standard 5 mm NMR tube.
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¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at a

proton frequency of 300 MHz.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard (0.00 ppm).

For ¹³C NMR, the spectrum was acquired with broadband proton decoupling to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using the solid-state KBr pellet method. A small amount of 4-
Amino-2-methylpyridine (1-2 mg) was finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed

into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample

holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data were acquired using an electron impact (EI) ionization source. A small

amount of the solid sample was introduced into the mass spectrometer via a direct insertion

probe. The sample was vaporized, and the gaseous molecules were bombarded with a beam

of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were

then separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 4-Amino-2-methylpyridine.
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Caption: Workflow for Spectroscopic Analysis of 4-Amino-2-methylpyridine.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-methylpyridine: A
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[https://www.benchchem.com/product/b029970#spectroscopic-data-nmr-ir-ms-of-4-amino-2-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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